2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

説明

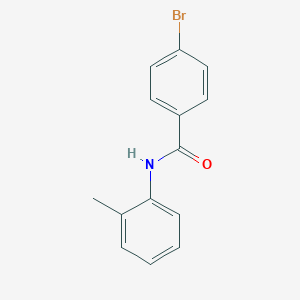

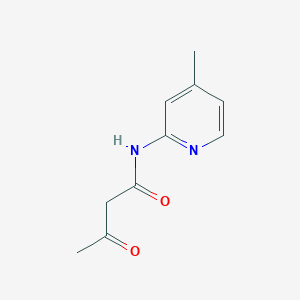

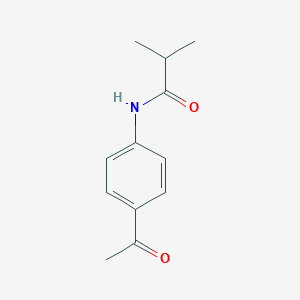

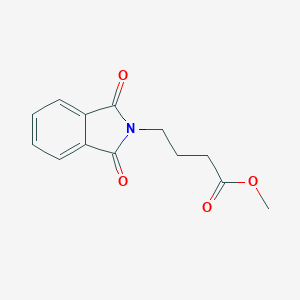

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is a chemical compound with the molecular formula C15H16N2 . It has a molecular weight of 224.3 . The compound is yellow to brown in solid form .

Molecular Structure Analysis

The InChI code for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine has a molecular weight of 224.3 . It is yellow to brown in solid form .科学的研究の応用

Biological Potential of Indole Derivatives

Field

Pharmaceutical Sciences

Application

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Method of Application

The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Results

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Antibacterial and Antifungal Studies of 2,3-Dihydro-1H-Inden-1-One Derivatives

Field

Chemical Biology

Application

2,3-Dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antibacterial and antifungal properties .

Method of Application

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

Results

The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5

Field

Organic Chemistry

Application

This research discusses the formation of a compound similar to “2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine”. It involves the carbon signal at δ = 29.95 ppm attributable to the two methyl groups attached to the sp3 carbon atom of the 7-membered ring .

Method of Application

The study involves the use of spectroscopic techniques to analyze the structure of the compound .

Results

The results of the study are not explicitly mentioned in the available information .

Design, Synthesis, and Bioevaluation of Novel Oxoindolin-2-One

Field

Medicinal Chemistry

Application

This research involves the design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives .

Method of Application

The study involves the use of mass spectrometry (ESI-MS m/z: 337.10 [M + H] +) to analyze the structure of the synthesized compounds .

特性

IUPAC Name |

2-benzyl-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHDKXQNTZQBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390167 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |

CAS RN |

127168-70-1 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)